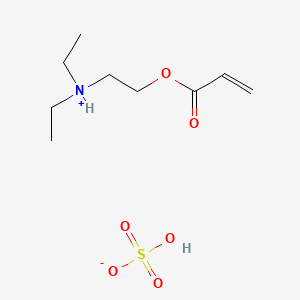
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is a chemical compound with the molecular formula C9H19NO6S and a molecular weight of 269.316 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate involves its interaction with molecular targets through its acryloyloxy group. This group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a chloride ion instead of a hydrogen sulphate ion.
(2-(Acryloyloxy)ethyl)trimethylammonium bromide: Contains a bromide ion instead of a hydrogen sulphate ion.
Uniqueness
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is unique due to its specific hydrogen sulphate ion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts .
Eigenschaften
CAS-Nummer |
94109-16-7 |
|---|---|
Molekularformel |
C9H19NO6S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
diethyl(2-prop-2-enoyloxyethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
GFGBNJCRJFJRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C=C.OS(=O)(=O)[O-] |
Verwandte CAS-Nummern |
94109-16-7 63623-23-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


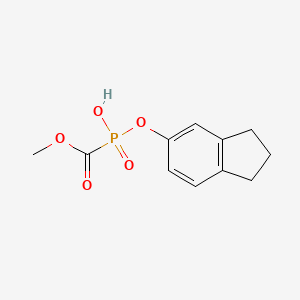
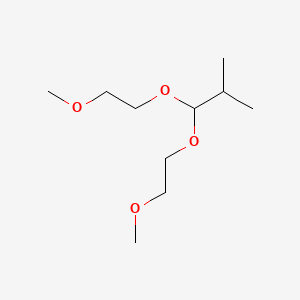
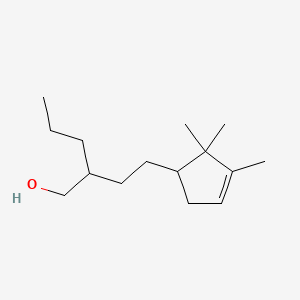
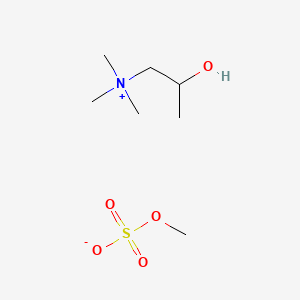
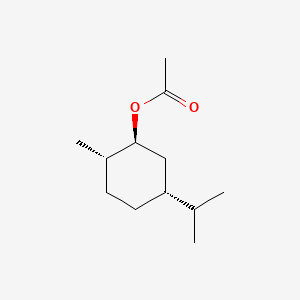
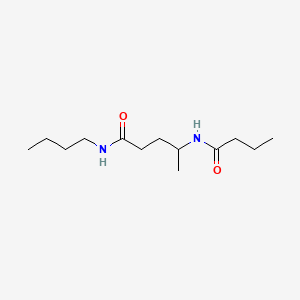
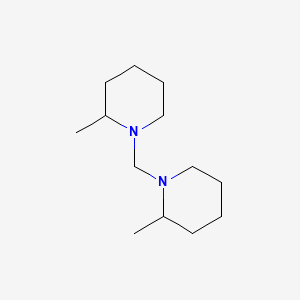



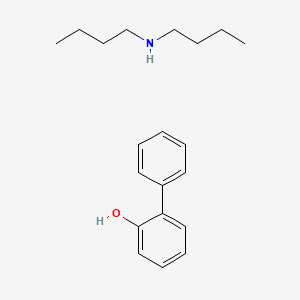
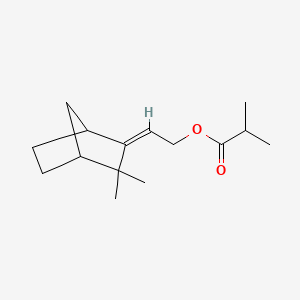
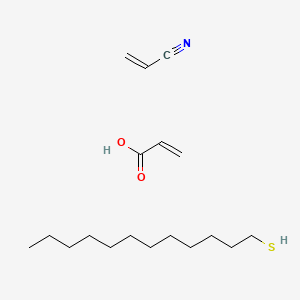
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
